
S-5751
概要
説明
S 5751は、プロスタノイドDP受容体アンタゴニストであり、特にDP1受容体を標的としています。 炎症反応に関与する化合物であるプロスタグランジンD2の効果を阻害する能力により、気管支喘息の治療に潜在的な可能性を示しています .
科学的研究の応用
作用機序
S 5751は、プロスタグランジンD2受容体DP1を拮抗することにより、その効果を発揮します。この阻害は、炎症とアレルギー反応につながる下流のシグナル伝達経路の活性化を防ぎます。 この化合物は、プロスタグランジンD2によって誘導された血小板富血漿における環状アデノシン一リン酸の生成を特異的に阻害します .
生化学分析
Biochemical Properties
S-5751 interacts with the prostaglandin D2 (PGD2) receptor DP1 . It inhibits cAMP generation in platelet-rich plasma induced by PGD2 . The compound shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It blocks PGD2-induced plasma exudation in the conjunctiva and suppresses antigen-induced allergic responses in guinea pigs . This suggests that this compound influences cell function by modulating the response to PGD2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DP1 receptor, leading to the inhibition of cAMP generation This can result in changes in gene expression and cellular responses
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. For example, orally administered this compound has been shown to block PGD2-induced plasma exudation in the conjunctiva in guinea pigs
準備方法
S 5751の合成には、いくつかのステップが含まれます。
エステル化: 5-ヒドロキシベンゾチオフェン-3-カルボン酸をピリジン中で無水酢酸とエステル化して、5-アセトキシ誘導体を得ます。
酸塩化物の生成: 5-アセトキシ誘導体をチオニルクロリドで処理して、対応する酸塩化物を生成します。
縮合: 次に、酸塩化物を二環式アミンと縮合させてアミドを得ます。
化学反応の分析
S 5751は、さまざまな化学反応を受けます。
酸化: 第一級アルコールは、2,2,6,6-テトラメチルピペリジン-1-オキシル存在下、次亜塩素酸ナトリウムなどの試薬を用いてアルデヒドに酸化できます。
置換: この化合物は、特にベンゾチオフェン部分を関与させて、置換反応を受ける可能性があります。
類似化合物との比較
S 5751は、他のプロスタノイド受容体アンタゴニストと比較して、DP1受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。
プロスタグランジンE2受容体アンタゴニスト: これらの化合物は、異なるプロスタノイド受容体を標的とし、炎症とアレルギー反応にさまざまな影響を与えます。
トロンボキサン受容体アンタゴニスト: これらの化合物は、血小板凝集と血管収縮に関与するトロンボキサン受容体を阻害します.
S 5751は、DP1受容体に対する特異的な作用により際立っており、喘息研究やその他の炎症性疾患において貴重なツールとなっています。
生物活性
S-5751 is a novel compound primarily recognized for its role as a selective antagonist of the prostaglandin D2 (PGD2) receptor. This compound has garnered attention due to its potential therapeutic applications in treating allergic conditions and other inflammatory diseases. The following sections detail the synthesis, biological activity, pharmacological profiles, and relevant case studies associated with this compound.
This compound is synthesized from a bicyclic framework, specifically utilizing the 6,6-dimethylbicyclo[3.1.1]heptane ring system. This structure is significant as it enhances the binding affinity to PGD2 receptors compared to earlier derivatives that utilized the bicyclo[2.2.1]heptane scaffold. The compound's chemical formula and molecular weight have been optimized to improve its pharmacokinetic properties.
Property | Value |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 293.33 g/mol |
Solubility | Soluble in DMSO |
This compound functions primarily by inhibiting the action of PGD2, a lipid mediator implicated in various allergic responses and inflammation. The compound has been shown to effectively block cAMP generation induced by PGD2 in platelet-rich plasma, with an IC50 value of 0.12 μM . This inhibition is critical as cAMP plays a pivotal role in mediating cellular responses to inflammatory stimuli.
Pharmacological Profiles
In preclinical studies, this compound demonstrated significant efficacy in various animal models of allergic diseases:
- Allergic Rhinitis : this compound effectively reduced eosinophil infiltration and other inflammatory markers.
- Asthma Models : The compound exhibited potent antiallergic effects, significantly decreasing airway hyperresponsiveness.
- Conjunctivitis : In models simulating allergic conjunctivitis, this compound reduced symptoms and inflammation.
These findings suggest that this compound may serve as a promising candidate for developing new treatments for allergic conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Allergic Responses :
- A study conducted by Shionogi Research Laboratories reported that this compound significantly suppressed allergic responses in animal models, demonstrating its potential as an alternative treatment for allergies .
- The study highlighted that this compound's mechanism involves blocking PGD2 receptor pathways, which are crucial in mediating allergic reactions.
- Clinical Implications :
- Comparative Analysis :
特性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHFWFKSIYJEK-MFJOXFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209268-36-0 | |
Record name | S-5751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-5751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。